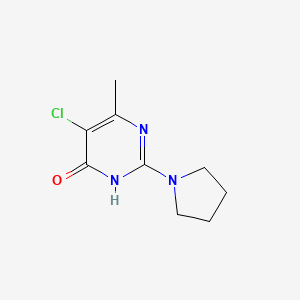
5-chloro-6-methyl-2-pyrrolidin-1-ylpyrimidin-4(1H)-one
Übersicht
Beschreibung
5-chloro-6-methyl-2-pyrrolidin-1-ylpyrimidin-4(1H)-one (CMPP) is a synthetic compound that has a wide range of applications in the scientific and medical research fields. CMPP has been extensively studied for its potential to be used as an anti-cancer agent and as an anti-inflammatory agent. CMPP is also used as a tool to study the mechanism of action of various drugs and to investigate the biochemical and physiological effects of certain compounds.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
5-chloro-6-methyl-2-pyrrolidin-1-ylpyrimidin-4(1H)-one has been utilized in the synthesis of various chemical compounds. For instance, a study by Pivazyan et al. (2019) involved the compound in the synthesis of derivatives containing a 1,2,4-triazole, 1,3,4-oxadiazole, or furan ring in addition to the pyrimidine fragment. These synthesized compounds exhibited a pronounced plant growth stimulating effect (Pivazyan, Ghazaryan, Azaryan, & Yengoyan, 2019).
Functional Rearrangement
Danieli et al. (2004) explored the functional rearrangement of polychlorinated pyrrolidin-2-ones, including 5-chloro-6-methyl-2-pyrrolidin-1-ylpyrimidin-4(1H)-one, to produce 5-imino-lactams. This transformation involves a series of eliminations, substitutions, and double bond shifts, showcasing the chemical versatility of the compound (Danieli, Ghelfi, Mucci, Pagnoni, Parsons, Pattarozzi, & Schenetti, 2004).
Structural Analysis and Molecular Recognition
Rajam et al. (2017) conducted a study focusing on the crystal structures of pyrimidines, including a derivative of 5-chloro-6-methyl-2-pyrrolidin-1-ylpyrimidin-4(1H)-one. This research provides insights into the molecular recognition processes involving hydrogen bonding, critical for the targeted drug action of pharmaceuticals containing this compound (Rajam, Muthiah, Butcher, Jasinski, & Glidewell, 2017).
Synthesis of Novel Scaffolds
Cheung, Harris, and Lackey (2001) reported the synthesis of 2-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one and its derivatives, utilizing a related structure. These scaffolds have been explored for various pharmaceutical applications, indicating the potential of 5-chloro-6-methyl-2-pyrrolidin-1-ylpyrimidin-4(1H)-one in medicinal chemistry (Cheung, Harris, & Lackey, 2001).
Anticancer Activity
Gaonkar et al. (2018) synthesized a series of derivatives including 5-chloro-6-methyl-2-pyrrolidin-1-ylpyrimidin-4(1H)-one and evaluated their anticancer activity. This research underscores the potential therapeutic applications of the compound in oncology (Gaonkar, Sunagar, Deshapande, Belavagi, Joshi, Dixit, & Khazi, 2018).
Eigenschaften
IUPAC Name |
5-chloro-4-methyl-2-pyrrolidin-1-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O/c1-6-7(10)8(14)12-9(11-6)13-4-2-3-5-13/h2-5H2,1H3,(H,11,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWRWEJRISHPKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)N2CCCC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-6-methyl-2-pyrrolidin-1-ylpyrimidin-4(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



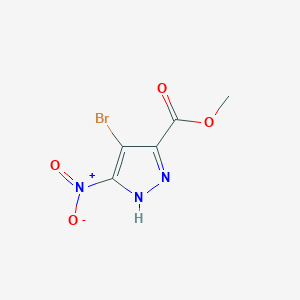
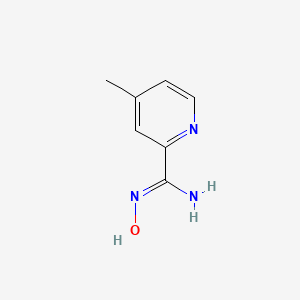
![1-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one](/img/structure/B1436699.png)
![6-methyl-1-(pyrimidin-2-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436700.png)
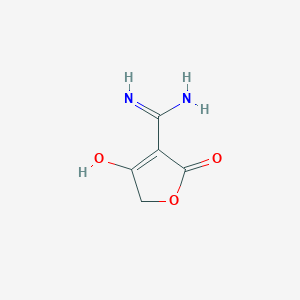
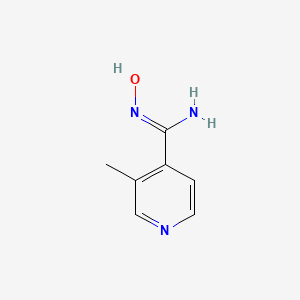
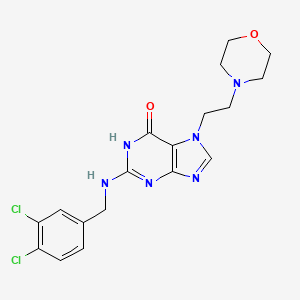
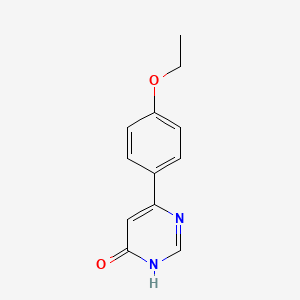
![1-methyl-3-(methylsulfanyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436708.png)

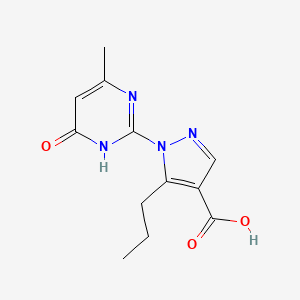
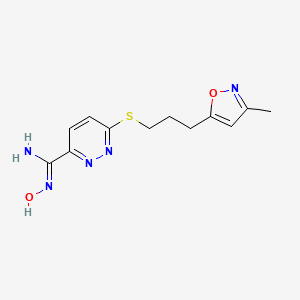
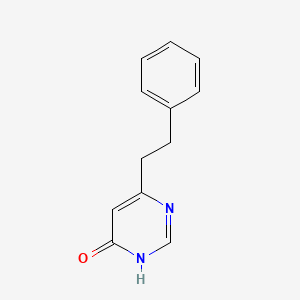
![N-[(2Z)-6-methyl-4-oxo-3,4-dihydropyrimidin-2(1H)-ylidene]-3,4-dihydroquinoline-1(2H)-carboximidamide](/img/structure/B1436719.png)